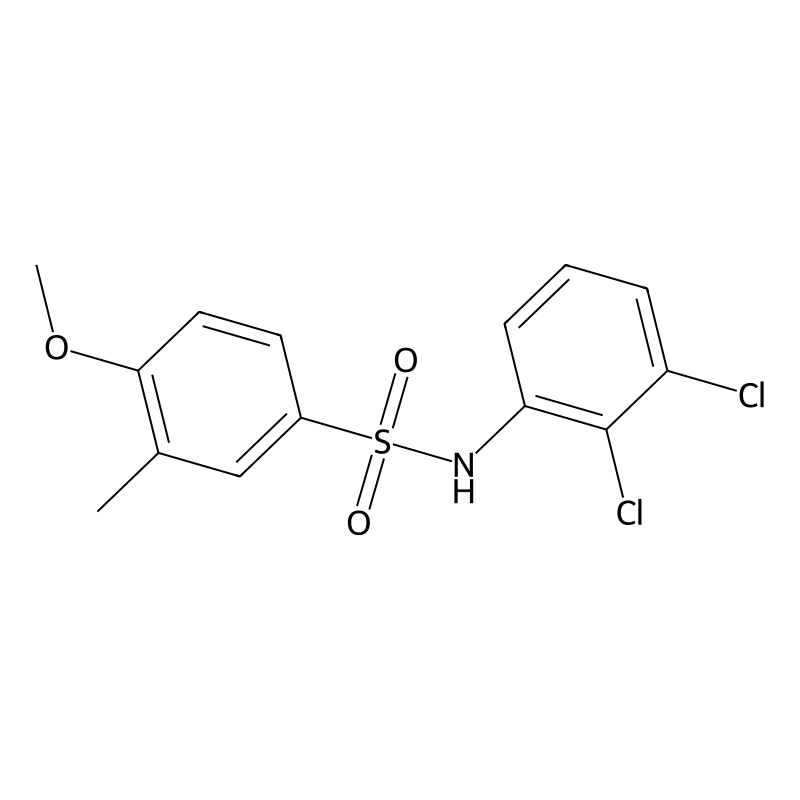

N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide

Catalog No.

S7914715

CAS No.

M.F

C14H13Cl2NO3S

M. Wt

346.2 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide

IUPAC Name

N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide

Molecular Formula

C14H13Cl2NO3S

Molecular Weight

346.2 g/mol

InChI

InChI=1S/C14H13Cl2NO3S/c1-9-8-10(6-7-13(9)20-2)21(18,19)17-12-5-3-4-11(15)14(12)16/h3-8,17H,1-2H3

InChI Key

BMXVVOPHBGARIM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)OC

DCM is a sulfonamide compound that is commonly used in pharmaceutical research. It has been found to have anticancer, antitumor, and antiviral properties and is used in the synthesis of biologically active compounds.

2.

2.

DCM is a white to pale yellow crystalline powder with a molecular weight of 365.67 g/mol. It has a melting point of 205-207°C and is soluble in acetone, chloroform, and ether. DCM is stable under normal conditions.

3.

3.

DCM can be synthesized through various routes, including the reaction of 2,3-dichloronitrobenzene and methyl p-toluenesulfonate. The resulting compound can be deprotected to yield DCM. Characterization can be done using various techniques, such as NMR, IR, and MS.

4. Analytical Methods:

DCM can be analyzed using various analytical techniques, including HPLC, GC, and LC-MS. These methods are used to determine the purity of DCM and its derivatives.

5. Biological Properties:

DCM has been found to have anticancer and antitumor properties. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. DCM has also been found to have antiviral properties against hepatitis C virus.

6.

4. Analytical Methods:

DCM can be analyzed using various analytical techniques, including HPLC, GC, and LC-MS. These methods are used to determine the purity of DCM and its derivatives.

5. Biological Properties:

DCM has been found to have anticancer and antitumor properties. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. DCM has also been found to have antiviral properties against hepatitis C virus.

6.

DCM has been found to have low toxicity in scientific experiments, with no observed adverse effects in animal studies. However, proper safety precautions should be taken when handling DCM, as it is a potential irritant and should not be ingested.

7.

7.

DCM is commonly used in the synthesis of biologically active compounds. It has been used as a starting material for the preparation of various pharmacologically active compounds, including anticancer and antiviral agents.

8.

8.

Research on DCM is ongoing, with researchers exploring its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

9.

9.

DCM has potential implications in various fields, including medicinal chemistry, pharmacology, and drug discovery. Its anticancer, antitumor, and antiviral properties make it a promising candidate for the treatment of various diseases.

10. Limitations and Future Directions:

While DCM has many potential applications, there are some limitations to its use. One of the main limitations is its low solubility in water, which can make it difficult to administer in a clinical setting. Future research should focus on developing new methods for the synthesis of DCM and its derivatives, as well as improving its solubility and bioavailability for use in clinical trials. Additionally, further research is needed to explore the potential applications of DCM in novel drug discovery and design.

10. Limitations and Future Directions:

While DCM has many potential applications, there are some limitations to its use. One of the main limitations is its low solubility in water, which can make it difficult to administer in a clinical setting. Future research should focus on developing new methods for the synthesis of DCM and its derivatives, as well as improving its solubility and bioavailability for use in clinical trials. Additionally, further research is needed to explore the potential applications of DCM in novel drug discovery and design.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

344.9993198 g/mol

Monoisotopic Mass

344.9993198 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds